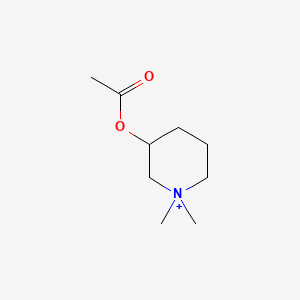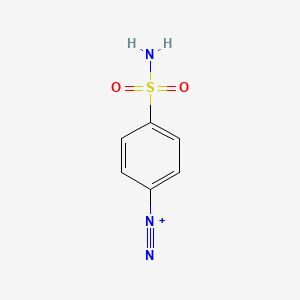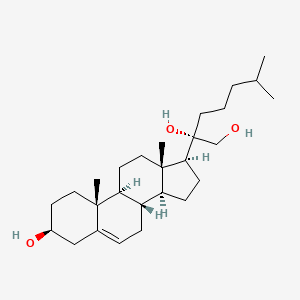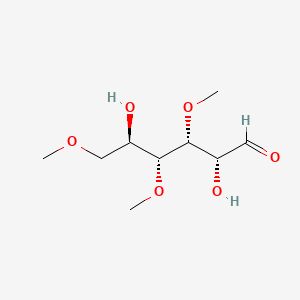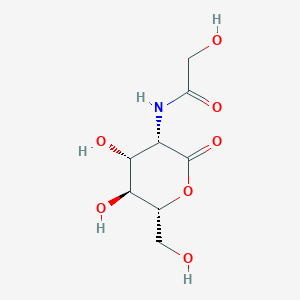
N-glycoloyl-D-mannosaminolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-glycoloyl-D-mannosaminolactone is a N-acyl-D-mannosaminolactone. It derives from a 2-amino-2-deoxy-D-mannonic acid.
Applications De Recherche Scientifique
Biochemical Engineering of Sialic Acid
N-glycoloyl-D-mannosaminolactone derivatives are used to metabolically engineer the N-acyl side chain of sialic acids, which are crucial for cell-cell recognition and interaction with pathogens. The modification of these side chains can alter cellular interactions with viruses, bacteria, and toxins. For instance, N-glycoloyl-D-mannosaminolactone derivatives have been metabolized to N-acyl-modified neuraminic acids in vitro and in vivo, which are incorporated into cell surface sialoglycoconjugates. This biochemical engineering has revealed important functions of the N-acyl side chain of sialic acids, such as its role in viral interactions with host cell receptors (Keppler et al., 2001).
Metabolic Glycoengineering Applications
Metabolic glycoengineering using N-glycoloyl-D-mannosaminolactone derivatives provides a way to modify cell surface glycosylation, which can impact cell behavior and interactions. For example, the incorporation of these derivatives into mesenchymal stromal cells (MSCs) has been shown to alter the N-glycan profile of the cells, increasing the expression of sialyl Lewis x (sLex) epitopes. sLex is known to target MSCs to bone marrow, which is beneficial for therapeutic applications. This demonstrates the potential of metabolic glycoengineering in modifying therapeutic cell properties for improved efficacy (Natunen et al., 2013).
Implications in Stem Cell Biology
The metabolic installation of thiols into sialic acid using derivatives of N-glycoloyl-D-mannosaminolactone has been shown to modulate adhesion and influence stem cell biology. In human embryoid body–derived stem cells, the introduction of thiols led to changes in β-catenin expression and cell morphology, indicating neuronal differentiation. This highlights the potential of using N-glycoloyl-D-mannosaminolactone derivatives to influence stem cell fate, which is crucial for regenerative medicine and tissue engineering (Sampathkumar et al., 2006).
Propriétés
Nom du produit |
N-glycoloyl-D-mannosaminolactone |
|---|---|
Formule moléculaire |
C8H13NO7 |
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C8H13NO7/c10-1-3-6(13)7(14)5(8(15)16-3)9-4(12)2-11/h3,5-7,10-11,13-14H,1-2H2,(H,9,12)/t3-,5+,6-,7-/m1/s1 |
Clé InChI |
HGKMWYVYIMDKCV-VYNVVFCLSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)NC(=O)CO)O)O)O |
SMILES |
C(C1C(C(C(C(=O)O1)NC(=O)CO)O)O)O |
SMILES canonique |
C(C1C(C(C(C(=O)O1)NC(=O)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




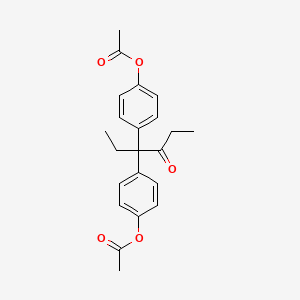
![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)

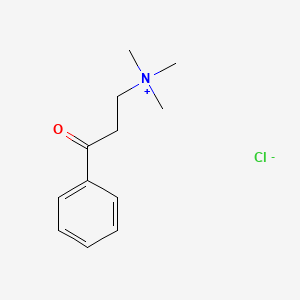

![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)

